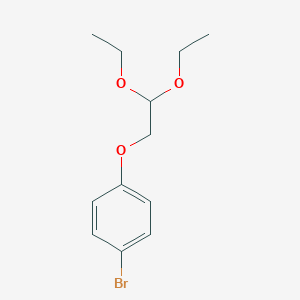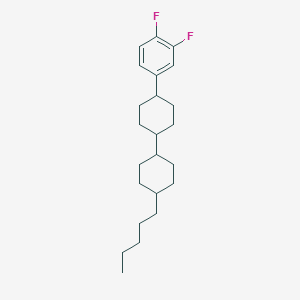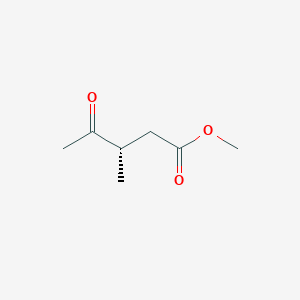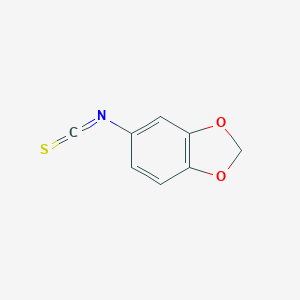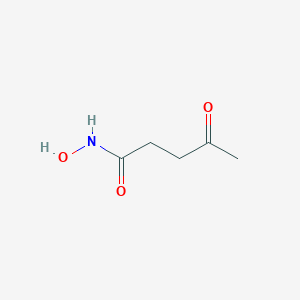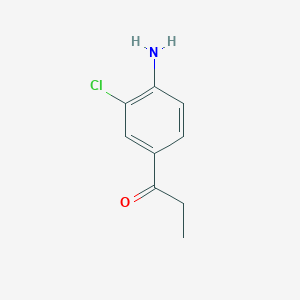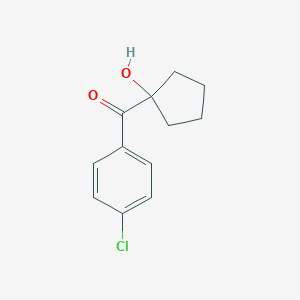
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone, also known as 4-chloro-1-hydroxycyclopentanone, is a chlorinated ketone that is widely used in the scientific research field. It is an important intermediate in the synthesis of certain pharmaceuticals, and it has been studied for its potential use in drug delivery systems and as a building block for other molecules. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone can be achieved through a multi-step reaction process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.
Starting Materials
4-Chlorobenzaldehyde, 1-Cyclopentanol, Sodium hydroxide, Hydrochloric acid, Sodium chloride, Diethyl ether, Magnesium, Bromoethane, Acetone
Reaction
Step 1: Preparation of 4-Chlorocyclohexanone, 4-Chlorobenzaldehyde is reacted with cyclopentanol in the presence of sodium hydroxide to form 4-chlorocyclohexanone., Step 2: Preparation of 1-Bromo-4-chlorocyclohexane, 4-Chlorocyclohexanone is reacted with hydrochloric acid and sodium chloride to form 4-chlorocyclohexanol, which is then reacted with bromoethane in the presence of magnesium to form 1-bromo-4-chlorocyclohexane., Step 3: Preparation of (1-Hydroxycyclopentyl)methyl ketone, 1-Bromo-4-chlorocyclohexane is reacted with acetone in the presence of sodium hydroxide to form (1-hydroxycyclopentyl)methyl ketone., Step 4: Preparation of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone, (1-Hydroxycyclopentyl)methyl ketone is reacted with 4-chlorobenzaldehyde in the presence of hydrochloric acid to form (4-chlorophenyl)(1-hydroxycyclopentyl)methanone.
作用機序
The mechanism of action of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone is not yet fully understood. However, it is known that it is a reactive compound that can form covalent bonds with other molecules. It has been found to be a suitable substrate for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids.
生化学的および生理学的効果
The biochemical and physiological effects of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone are not yet fully understood. However, it is known to be a reactive compound that can form covalent bonds with other molecules. It has been found to be a suitable substrate for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids.
実験室実験の利点と制限
The main advantage of using (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone in lab experiments is its reactivity, which makes it suitable for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids. The main limitation of using (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone in lab experiments is its potential toxicity, which can be a concern when using it in experiments involving living organisms.
将来の方向性
The future directions for (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug delivery systems and as a building block for other molecules. Additionally, further research is needed to identify potential toxicity and safety concerns when using this compound in lab experiments. Additionally, more research is needed to identify potential uses of this compound in the medical field, such as for the treatment of certain diseases. Finally, further research is needed to identify potential uses of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone in industrial applications, such as in the manufacture of certain chemicals and materials.
科学的研究の応用
4-Chloro-1-hydroxycyclopentanone has been studied for its potential use in drug delivery systems. It has been found to be a suitable substrate for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids.
特性
IUPAC Name |
(4-chlorophenyl)-(1-hydroxycyclopentyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)11(14)12(15)7-1-2-8-12/h3-6,15H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYZCRZFWDYXMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

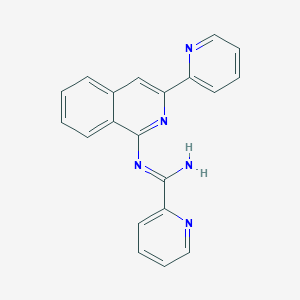
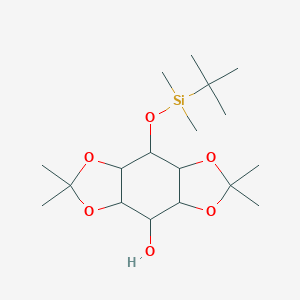
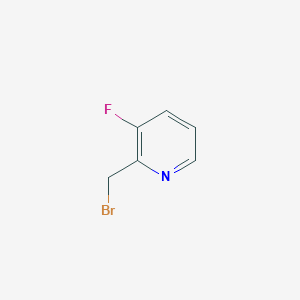
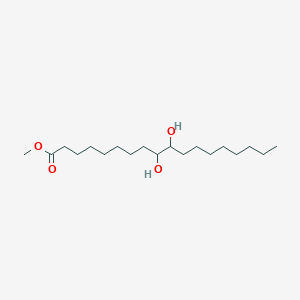
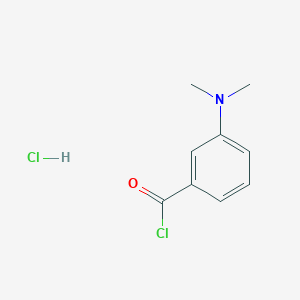
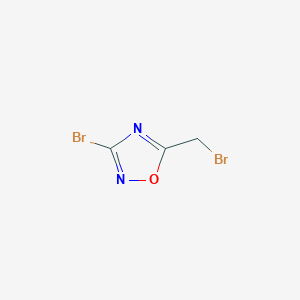
![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)

